

Taragarestrant: A Technical Guide to a Novel Selective Estrogen Receptor Degradar

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Compound of Interest

Compound Name: Taragarestrant

Cat. No.: B10854881

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Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has shown significant promise in preclinical and early clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, **Taragarestrant** offers a dual mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation, thereby offering a potential advantage over existing treatments and a strategy to overcome acquired resistance. This technical guide provides a comprehensive overview of the molecular formula, properties, and available data on **Taragarestrant**.

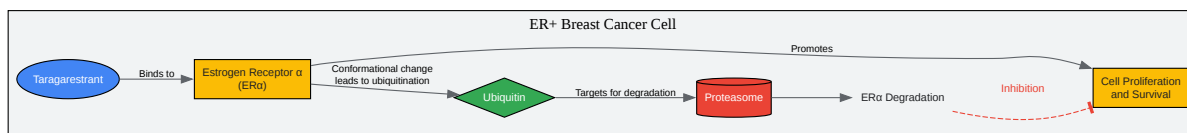
Molecular Formula and Physicochemical Properties

Taragarestrant is a small molecule with the molecular formula C₂₅H₂₅Cl₂FN₂O₂.^[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C25H25Cl2FN2O2 | [1] |
| Molecular Weight | 475.39 g/mol | |
| IUPAC Name | (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |
| CAS Number | 2118899-51-5 | |
| Synonyms | D-0502, SERD D-0502 | |

Mechanism of Action: Targeting the Estrogen Receptor

Taragarestrant functions as a potent and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor α (ER α), which induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. The degradation of ER α leads to a reduction in the overall levels of the receptor within the cancer cells, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells. This dual action of antagonism and degradation makes **Taragarestrant** a promising agent against both wild-type and mutant forms of the estrogen receptor, which are often implicated in acquired resistance to other endocrine therapies.



[Click to download full resolution via product page](#)Mechanism of Action of **Taragarestrant**.

Preclinical Data

Taragarestrant has demonstrated potent anti-tumor activity in various preclinical models of ER-positive breast cancer.

In Vitro Activity

In vitro studies have shown that **Taragarestrant** potently inhibits the proliferation of ER+ breast cancer cell lines, such as MCF-7. A key publication reported the following in vitro activity for a closely related compound, D4, which shares a similar scaffold with **Taragarestrant**:

| Cell Line | Assay | Parameter | Value (nM) | Reference |
|-----------|--------------------------------|-----------|------------|-----------|
| ES-2 | Fluorescent Polarization Assay | IC50 | 46.4 | |
| MCF7 | Cell Titer Glo Assay (5 days) | IC50 | 2.07 | |

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of **Taragarestrant**. It has shown potent anti-tumor activity in various ER+ breast cancer cell line and patient-derived xenograft models. Combination studies with the CDK4/6 inhibitor palbociclib have shown further tumor growth inhibition or regression in both MCF-7 xenograft models and in models with ESR1 mutations.

Experimental Protocols

While specific, detailed protocols for **Taragarestrant** are proprietary, the following are representative experimental methodologies for key assays used to characterize SERDs.

ER α Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of ER α in breast cancer cells following treatment with a SERD.

1. Cell Culture and Treatment:

- Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **Taragarestrant** or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

2. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.

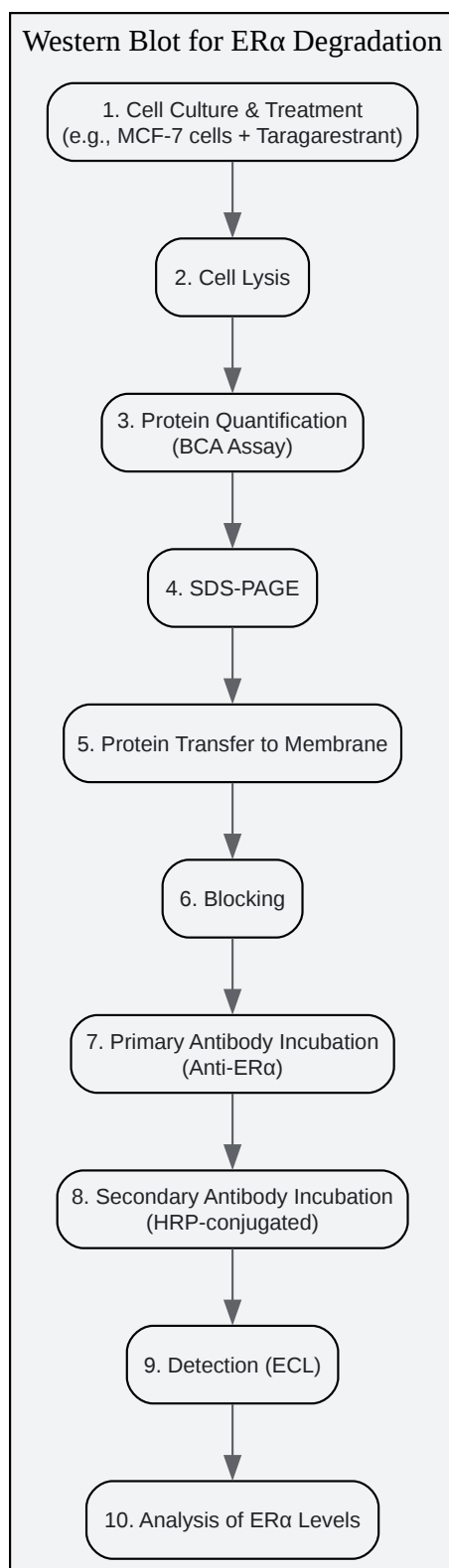
3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against ER α overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Use a loading control (e.g., β -actin or GAPDH) to normalize for protein loading.



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References

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